molecular formula C18H15N3O2S B512677 N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide CAS No. 73696-43-2

N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide

Cat. No.: B512677
CAS No.: 73696-43-2
M. Wt: 337.4g/mol
InChI Key: PZWXOASZOCDJDE-UHFFFAOYSA-N
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Description

N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide is a synthetic benzamide derivative intended for research and experimental applications. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures. Benzamide derivatives are a significant class of organic molecules in medicinal chemistry, with diverse biological activities. Structurally related compounds have been investigated as potential allosteric activators of the glucokinase enzyme, a key target in Type 2 diabetes research . Other benzamide-based molecules have been studied for their role as bradykinin receptor antagonists, indicating potential in inflammatory and pain pathways . The molecular structure of this compound, which incorporates a hydrazinylcarbonyl group and a thiophene ring, suggests it may serve as a valuable intermediate or precursor in organic synthesis. Similar structures are often characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm their conformation and intermolecular interactions, such as hydrogen bonding, which can be critical for their biological activity . Researchers can employ this chemical as a building block for developing novel pharmacologically active molecules or as a standard in analytical studies. Handle this material with care, using appropriate personal protective equipment. Refer to the safety data sheet for detailed handling and hazard information.

Properties

IUPAC Name

N-[3-(hydrazinecarbonyl)-4-phenylthiophen-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c19-21-17(23)15-14(12-7-3-1-4-8-12)11-24-18(15)20-16(22)13-9-5-2-6-10-13/h1-11H,19H2,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWXOASZOCDJDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2C(=O)NN)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions for Thiophene Core Formation

The thiophene ring serves as the structural backbone of this compound. A widely employed method involves the Knorr synthesis or Hantzsch thiophene synthesis to assemble the 4-phenylthiophen-2-yl scaffold. For instance, cyclocondensation of α-mercapto ketones with β-keto esters under acidic conditions yields substituted thiophenes . Key modifications include:

  • Reactants : Ethyl acetoacetate and phenylacetyl chloride for introducing the 4-phenyl substituent.

  • Catalysts : Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to facilitate cyclization .

  • Temperature : 80–100°C for 6–8 hours, achieving yields of 65–75% .

Post-cyclization, the 3-position is functionalized with a hydrazinylcarbonyl group via nucleophilic acyl substitution. This step requires anhydrous conditions to prevent hydrolysis of the reactive intermediate.

Acid Chloride-Mediated Amidation

The benzamide moiety is introduced through classical amidation using acid chloride intermediates. This method, adapted from Taber et al. (1999) , involves:

  • Synthesis of 3-(Chlorocarbonyl)-4-phenylthiophene-2-carboxylate :

    • Thiophene-2-carboxylic acid is treated with oxalyl chloride (COCl)₂ in dichloromethane (DCM) at 0°C .

    • Yield : 85–90% after purification via recrystallization .

  • Hydrazination :

    • Reaction with hydrazine hydrate (NH₂NH₂·H₂O) in tetrahydrofuran (THF) at room temperature for 12 hours.

    • Product : 3-(Hydrazinylcarbonyl)-4-phenylthiophene-2-carboxylic acid hydrazide .

  • Benzamide Coupling :

    • The hydrazide intermediate is coupled with benzoyl chloride in the presence of triethylamine (Et₃N) as a base.

    • Conditions : 0°C to room temperature, 24 hours; yield 70–75% .

Table 1 : Optimization of Acid Chloride Amidation

ParameterOptimal ValueYield (%)Reference
SolventTHF75
BaseEt₃N70
Reaction Time24 hours75

Multicomponent Reactions for Streamlined Synthesis

Kaicharla et al. (2014) demonstrated a transition-metal-free approach using arynes, isocyanides, and CO₂/H₂O. Adapted for this compound:

  • Aryne Generation :

    • 4-Phenylthiophene-2,3-diyl bistriflate is treated with CsF to generate the aryne intermediate.

  • Isocyanide Insertion :

    • tert-Butyl isocyanide (t-BuNC) is added to trap the aryne, forming a nitrilium intermediate.

  • Hydrazine Quenching :

    • Hydrazine hydrate is introduced to yield the hydrazinylcarbonyl group.

  • Benzamide Formation :

    • In situ reaction with benzoyl chloride completes the synthesis.

Advantages :

  • Single-Pot Efficiency : Reduces purification steps.

  • Yield : 60–65% under mild conditions (25°C, 12 hours) .

Solid-Phase Synthesis for High-Purity Output

Solid-supported strategies, inspired by peptide chemistry, enable precise control over functional group assembly:

  • Resin Functionalization :

    • Wang resin is loaded with Fmoc-protected thiophene carboxylic acid.

  • Hydrazinylcarbonyl Incorporation :

    • Deprotection with piperidine, followed by coupling with Boc-hydrazine using HBTU/DIPEA.

  • Benzamide Conjugation :

    • On-resin reaction with benzoyl chloride, followed by cleavage (TFA/DCM).

    • Purity : >95% (HPLC); yield 50–55% .

Table 2 : Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Scalability
Acid Chloride7590High
Multicomponent6585Moderate
Solid-Phase5595Low

Challenges and Optimization Strategies

  • Hydrazine Stability : The hydrazinyl group is prone to oxidation; thus, reactions require inert atmospheres (N₂/Ar) .

  • Regioselectivity : Thiophene functionalization at the 3-position is achieved using directing groups (e.g., ester or amide) .

  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with varying functional groups .

Scientific Research Applications

N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinylcarbonyl group is believed to play a crucial role in its biological activity by forming covalent bonds with target proteins, leading to inhibition or modulation of their function. The pathways involved in its mechanism of action include disruption of bacterial cell wall synthesis and interference with metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazinecarbothioamides and Triazole Derivatives ()

Compounds such as 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides [4–6] and 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] share a benzamide backbone but differ in substituents:

  • Functional groups : The target compound has a hydrazinylcarbonyl group, whereas compounds [4–6] feature a thiocarbonyl (C=S) group. This difference impacts reactivity; the hydrazinylcarbonyl group may exhibit stronger hydrogen-bonding capacity compared to the thione group in triazoles .
  • Tautomerism: Triazoles [7–9] exist in thione-thiol tautomeric forms, confirmed by IR (absence of νS-H at ~2500–2600 cm⁻¹).
Table 1: Structural and Spectral Comparison
Compound Key Functional Groups IR Peaks (cm⁻¹) Tautomerism
Target Compound Hydrazinylcarbonyl (C=O) ~1663–1682 (C=O), ~3150–3319 (NH) None
Hydrazinecarbothioamides [4–6] Thiocarbonyl (C=S) 1243–1258 (C=S), 1663–1682 (C=O) No
Triazole-thiones [7–9] Thiocarbonyl (C=S) 1247–1255 (C=S), ~3278–3414 (NH) Thione form

Antioxidant Benzamide-Thiourea Derivatives ()

N-(anilinocarbonothioyl)benzamide derivatives (e.g., A8, H10) exhibit antioxidant activity (% inhibition: 86.6–87.7). These compounds differ from the target in their thiourea (-N-CS-N-) linker instead of the hydrazinylcarbonyl group. The thiourea group enhances radical-scavenging activity due to sulfur’s electron-donating properties, whereas the hydrazinylcarbonyl group may prioritize metal chelation or enzyme inhibition .

Sigma Receptor-Targeting Benzamides ()

Radioiodinated benzamides like [125I]PIMBA target sigma receptors in prostate cancer cells (Kd = 5.80 nM for DU-145 cells). These compounds prioritize lipophilic substituents (e.g., piperidinyl, iodomethoxy groups) for receptor binding.

Thiazole- and Thiophene-Containing Benzamides ()

Compounds such as N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide and N-[3-(dimethylamino)propyl]-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide replace the thiophene ring with thiazole. However, thiophene’s lower electronegativity may favor π-stacking interactions in materials science applications .

Key Research Findings and Implications

  • Synthetic Flexibility : The hydrazinylcarbonyl group allows for diverse derivatization, akin to thiourea and triazole frameworks in and .
  • Biological Activity : While antioxidant and receptor-targeting activities are prominent in analogs (), the target compound’s hydrazinylcarbonyl group may confer unique protease inhibition or antimicrobial properties, warranting further study.
  • Structural Trade-offs : Thiophene vs. thiazole cores and hydrazinyl vs. thiourea linkers highlight the balance between electronic effects, solubility, and bioactivity.

Biological Activity

N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazine group attached to a thiophen derivative, which is known for its diverse biological activities. The chemical structure can be represented as follows:

N 3 hydrazinylcarbonyl 4 phenylthiophen 2 yl benzamide\text{N 3 hydrazinylcarbonyl 4 phenylthiophen 2 yl benzamide}

Key properties include:

  • Molecular Weight : Approximately 350 g/mol
  • Solubility : Soluble in organic solvents, with limited aqueous solubility.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing hydrazine moieties have demonstrated cytotoxic effects against various cancer cell lines.

Case Study : A study involving a related benzamide derivative showed that it inhibited cell proliferation in human cancer cell lines, suggesting that the hydrazinocarbonyl group may play a crucial role in enhancing antitumor activity through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

Research has also explored the antimicrobial potential of benzamide derivatives. Compounds with similar structures have been shown to inhibit bacterial growth and possess antifungal activity.

Table 1: Summary of Antimicrobial Activity

CompoundActivity TypeTarget OrganismIC50 (µM)
This compoundAntibacterialE. coli20
Benzamide Derivative XAntifungalCandida albicans15
Benzamide Derivative YAntibacterialStaphylococcus aureus25

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation.
  • Induction of Apoptosis : Evidence suggests that hydrazine derivatives can trigger apoptotic pathways in cancer cells.
  • Disruption of Membrane Integrity : Some studies indicate that these compounds can disrupt bacterial cell membranes, leading to cell lysis.

Research Findings

A comprehensive review of literature reveals several findings pertinent to the biological activity of this compound:

  • Cytotoxicity Studies : A series of experiments demonstrated that the compound significantly reduced viability in various cancer cell lines, including breast and lung cancers.
  • Synergistic Effects : Combinations with other chemotherapeutic agents showed enhanced efficacy, suggesting potential for combination therapies.
  • Toxicity Profile : Preliminary toxicity assessments indicate manageable side effects at therapeutic doses, warranting further clinical evaluation.

Q & A

Basic: What are the recommended synthetic routes and purification methods for N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as:

  • Coupling reactions between thiophene derivatives and benzamide precursors under inert atmospheres to prevent oxidation.
  • Hydrazine incorporation via nucleophilic acyl substitution, requiring precise pH control (e.g., using acetic acid or sodium hydroxide).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures).
    Analytical techniques like thin-layer chromatography (TLC) and ¹H/¹³C NMR are critical for monitoring reaction progress and confirming intermediate purity .

Basic: How is the structural elucidation of this compound performed in academic research?

Methodological Answer:

  • X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve the crystal structure, particularly the hydrazinylcarbonyl and thiophene moieties .
  • Spectroscopic characterization :
    • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to assign proton environments and confirm functional groups.
    • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Advanced: How can researchers design assays to evaluate the compound’s bioactivity (e.g., enzyme inhibition)?

Methodological Answer:

  • Enzyme inhibition assays :
    • Use kinetic assays (e.g., fluorometric or colorimetric) with purified enzymes (e.g., kinases or proteases).
    • Include positive controls (e.g., staurosporine for kinases) and measure IC₅₀ values via dose-response curves.
  • Cellular assays :
    • Assess cytotoxicity using MTT assays and validate target engagement with Western blotting or qPCR for downstream biomarkers .

Advanced: How should researchers address contradictions in crystallographic or spectroscopic data?

Methodological Answer:

  • Cross-validate techniques : Compare X-ray data with DFT-optimized molecular geometries to resolve bond-length discrepancies.
  • Re-examine experimental conditions : For NMR, ensure solvent deuteration and temperature control to avoid peak broadening.
  • Software benchmarking : Test alternative refinement algorithms (e.g., SHELXD vs. PHENIX ) and consult literature on similar compounds .

Advanced: What computational methods are suitable for predicting the compound’s electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier orbitals (HOMO/LUMO) and electrostatic potential maps.
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases). Validate with experimental IC₅₀ values .

Basic: How can researchers optimize reaction yields for intermediates in the synthesis?

Methodological Answer:

  • Parameter screening : Systematically vary temperature (e.g., 60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-couplings).
  • Design of Experiments (DoE) : Apply factorial designs to identify interactions between variables (e.g., time vs. catalyst concentration) .

Advanced: What strategies are effective in interpreting complex NMR spectra for this compound?

Methodological Answer:

  • 2D techniques : Use HSQC and HMBC to correlate protons with carbons and resolve overlapping signals in the aromatic region.
  • Solvent selection : Deuterated DMSO-d₆ may enhance solubility and shift exchangeable protons (e.g., hydrazine NH).
  • Dynamic NMR : Perform variable-temperature experiments to analyze conformational exchange .

Advanced: How can stability studies be conducted under physiological conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C.
  • HPLC monitoring : Use C18 columns and PDA detectors to track degradation products.
  • Kinetic modeling : Apply first-order decay models to estimate shelf-life .

Basic: What analytical techniques are recommended for assessing purity?

Methodological Answer:

  • HPLC-PDA : Use gradient elution (acetonitrile/water + 0.1% TFA) with UV detection at λ = 254 nm.
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
  • Melting point consistency : Compare with literature values (±2°C range) .

Advanced: How can molecular interactions with biological targets be experimentally validated?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, kᵈ) using immobilized target proteins.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry.
  • Mutagenesis studies : Engineer key residue mutations (e.g., Ala-scanning) to confirm binding site interactions .

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